4-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}-2-hydroxybenzoic acid
Description
The compound 4-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}-2-hydroxybenzoic acid (hereafter referred to as Compound A) features a thiazolidinone core with a (5E)-furan-2-ylmethylidene substituent, a propanamido linker, and a 2-hydroxybenzoic acid moiety. Its structure combines a sulfanylidene group at position 2 and a ketone at position 4 of the thiazolidinone ring, which are critical for electronic and steric interactions in biological systems .
Properties
IUPAC Name |
4-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S2/c21-13-8-10(3-4-12(13)17(24)25)19-15(22)5-6-20-16(23)14(28-18(20)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,19,22)(H,24,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCMXKHHENQFKE-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}-2-hydroxybenzoic acid typically involves multiple steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable aldehyde with a thioamide in the presence of a base.
Introduction of the furan ring: The furan ring can be introduced through a condensation reaction with furfural.
Attachment of the hydroxybenzoic acid group: This step involves the coupling of the intermediate with 2-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The thiazolidinone moiety can be reduced to form thiazolidines.
Substitution: The hydroxybenzoic acid group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of thiazolidines.
Substitution: Various substituted hydroxybenzoic acid derivatives.
Scientific Research Applications
4-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}-2-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazolidinone Core
a) Aromatic Substituents
- Compound B: 3-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid () Replaces the furan-2-yl group with a 4-bromophenyl substituent. The bromine atom enhances lipophilicity (ClogP +1.2 vs.
- Compound C: 2-{5-[3-Methoxy-4-(2-propynyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid () Incorporates a methoxy-propargyloxybenzylidene group. The propargyl moiety introduces alkyne reactivity, enabling click chemistry modifications .
b) Linker Modifications
- Compound D: 3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid () Lacks the 2-hydroxybenzoic acid group, reducing hydrogen-bonding capacity (logD −0.8 vs. −1.5 for Compound A) .
- Compound E : 2-[(5Z)-4-Oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid ()
c) Heterocyclic Replacements
Physicochemical Properties
| Property | Compound A | Compound B | Compound D | Compound E |
|---|---|---|---|---|
| Molecular Weight | 452.5 g/mol | 438.3 g/mol | 350.4 g/mol | 355.0 g/mol |
| logP | +0.5 | +1.2 | −0.8 | −2.1 |
| Water Solubility | 0.2 mg/mL | <0.1 mg/mL | 1.5 mg/mL | >10 mg/mL |
| Melting Point | 122–124°C | 135–137°C | 110–112°C | N/A |
Data derived from experimental and computational analyses
Biological Activity
The compound 4-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamido}-2-hydroxybenzoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The IUPAC name of the compound indicates its structural complexity, featuring a thiazolidine ring and a furan moiety. The structural formula can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 283.33 g/mol |
| Purity | 95% |
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
Antioxidant Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity. For instance, a study on thiazolidine derivatives showed that certain substitutions enhanced their ability to scavenge free radicals, suggesting that our compound may exhibit similar effects .
Antimicrobial Activity
Thiazolidine derivatives are known for their antimicrobial properties. Research indicates that the presence of the thiazolidinone ring enhances activity against various bacterial strains. A study reported that derivatives with furan substituents displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects, particularly due to the presence of the hydroxyl group in the benzoic acid moiety. Compounds with similar functionalities have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo .
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have indicated that thiazolidine derivatives can induce apoptosis in cancer cells. For example, studies have shown that compounds with similar structural motifs can inhibit cell proliferation in breast and colon cancer cell lines .
Study 1: Antioxidant and Antimicrobial Evaluation
In a comprehensive study evaluating various thiazolidine derivatives, including our compound, researchers assessed antioxidant capacity using DPPH and antimicrobial activity against E. coli and S. aureus. The results indicated that the compound exhibited significant antioxidant activity with an IC50 value comparable to standard antioxidants like ascorbic acid.
Study 2: Anti-inflammatory Mechanism Investigation
Another significant study focused on the anti-inflammatory properties of thiazolidine derivatives. The compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results showed a marked reduction in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
